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molecular formula C4H5ClN2S B1582806 4-(Chloromethyl)thiazol-2-amine CAS No. 7250-84-2

4-(Chloromethyl)thiazol-2-amine

Cat. No. B1582806
M. Wt: 148.61 g/mol
InChI Key: QYKUGBMFPFOPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745475B2

Procedure details

Sodium hexamethyldisilazide (10M in THF, 0.67 mL, 0.67 mmol) was added to a solution of 4-(chloromethyl)-1,3-thiazol-2-amine (J. Indian Chem. Soc. 1960, 37, 241; 100 mg, 0.67 mmol) in methanol (5 mL) followed by stirring under argon at ambient temperature for 72 h. The solvent was then removed under reduced pressure and the residue was taken up in saturated aqueous sodium hydrogencarbonate (20 mL) and ethyl acetate (50 mL). The organic layer was separated then dried (MgSO4); filtered and evaporated. Purification by column chromatography, eluting with 80% to 100% ethyl acetate in hexanes, afforded the title compound as a colourless oil (20 mg, 21%).
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
21%

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[N-][Si](C)(C)C.[Na+].Cl[CH2:12][C:13]1[N:14]=[C:15]([NH2:18])[S:16][CH:17]=1.[CH3:19][OH:20]>>[CH3:19][O:20][CH2:12][C:13]1[N:14]=[C:15]([NH2:18])[S:16][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.67 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Na+]
Name
Quantity
100 mg
Type
reactant
Smiles
ClCC=1N=C(SC1)N
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring under argon at ambient temperature for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography
WASH
Type
WASH
Details
eluting with 80% to 100% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
COCC=1N=C(SC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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